2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine
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Overview
Description
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine is an organic compound with a complex structure that includes both an amino group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine typically involves multiple steps. One common method starts with hydroxymethyl trimethylacetic acid, which undergoes esterification, protection, and ammonolysis to yield the desired compound . Another method involves the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction with iron powder under acidic conditions .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and cost-effectiveness. One industrial method uses cyanoacetamide as a starting material, which is alkylated, catalytically hydrogenated, or reduced to produce this compound . This method avoids the use of toxic reagents and simplifies the purification process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The pyridyl group can participate in π-π interactions and coordinate with metal ions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethylpropionamide: This compound shares a similar structure but lacks the pyridyl group.
Aminomethyl propanol: Another similar compound with an amino group and a hydroxyl group instead of a pyridyl group.
Uniqueness
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine is unique due to the presence of both an amino group and a pyridyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2,2-dimethyl-N'-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C10H17N3/c1-10(2,7-11)8-13-9-5-3-4-6-12-9/h3-6H,7-8,11H2,1-2H3,(H,12,13) |
InChI Key |
CNPJUQKNLJQSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)CNC1=CC=CC=N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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